Cas no 2227801-93-4 (rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a substituted isoxazole moiety. Its stereochemically defined structure and functional group arrangement make it a valuable intermediate in synthetic organic chemistry, particularly for the development of bioactive compounds. The cyclopropane ring imparts rigidity, while the isoxazole group offers potential for further functionalization, enhancing its utility in medicinal chemistry and agrochemical research. The rac-(1R,3S) configuration allows for exploration of stereospecific interactions in target applications. This compound is characterized by high purity and stability, ensuring reproducibility in research and industrial processes. Its structural features make it suitable for studying structure-activity relationships in drug discovery.
rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine structure
2227801-93-4 structure
Product Name:rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine
CAS No:2227801-93-4
MF:C9H14N2O
MW:166.220262050629
CID:6050800
PubChem ID:165614782
Update Time:2025-09-28

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine
    • 2227801-93-4
    • EN300-1815878
    • Inchi: 1S/C9H14N2O/c1-5-4-6(11-12-5)7-8(10)9(7,2)3/h4,7-8H,10H2,1-3H3/t7-,8-/m1/s1
    • InChI Key: KYHYFZMDMRKHBP-HTQZYQBOSA-N
    • SMILES: O1C(C)=CC([C@@H]2[C@H](C2(C)C)N)=N1

Computed Properties

  • Exact Mass: 166.110613074g/mol
  • Monoisotopic Mass: 166.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 52Ų

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine Pricemore >>

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Additional information on rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine

Professional Introduction to rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine (CAS No. 2227801-93-4)

The compound rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine, identified by its CAS number 2227801-93-4, represents a significant advancement in the field of chemical and pharmaceutical research. This molecule has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The intricate architecture of this compound, featuring a cyclopropane ring substituted with an oxazole moiety and an amine group, positions it as a promising candidate for further exploration in drug discovery and development.

In recent years, the pharmaceutical industry has witnessed a surge in the utilization of heterocyclic compounds due to their diverse biological activities and synthetic versatility. The presence of the cyclopropane ring in rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine imparts rigidity to the molecular structure, which can influence its interactions with biological targets. This rigidity is often exploited to enhance binding affinity and selectivity, making such compounds attractive for designing novel therapeutic agents.

The oxazole substituent is another critical feature of this compound. Oxazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a 5-methyl substituent further modulates the electronic and steric properties of the oxazole ring, potentially enhancing its pharmacological efficacy. This modification opens up new avenues for designing molecules with improved pharmacokinetic profiles and reduced side effects.

The amine functional group at the 1-position of the cyclopropane ring is another key element that contributes to the compound's potential as a pharmacophore. Amines are versatile groups that can participate in various chemical reactions, including hydrogen bonding and ionic interactions with biological targets. These interactions are crucial for achieving high affinity and specificity in drug design. Additionally, the stereochemistry at the 1R and 3S positions provides a unique three-dimensional arrangement that can be optimized for better binding to biological receptors.

Recent studies have highlighted the importance of stereoelectronic effects in determining the biological activity of heterocyclic compounds. The specific arrangement of substituents around the cyclopropane ring in rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine plays a crucial role in modulating its interactions with biological targets. This has led to increased interest in developing computational models and experimental techniques to elucidate the relationship between molecular structure and biological activity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the complex framework of rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine. These methods not only enhance efficiency but also allow for greater control over stereochemical outcomes, which is essential for developing biologically active molecules.

In the realm of drug discovery, rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-y lcyclopropan -1 -amine) has shown promise as a lead compound for further optimization. Preclinical studies have demonstrated its potential in various therapeutic areas, including central nervous system disorders and inflammatory conditions. The unique combination of structural features makes it an attractive candidate for developing novel therapeutics with improved efficacy and safety profiles.

The development of new drugs is a complex process that involves extensive research and testing to ensure safety and efficacy. Computational modeling techniques have been increasingly used to predict the pharmacological properties of rac-(1R ,3S)-2 ,2-dimethyl -3-(5-methyl -1 ,2 -oxazol -3 -yl)cyclopropan -1 -amine before it enters clinical trials. These models help in identifying potential binding sites on biological targets and predicting how changes in molecular structure might affect biological activity.

The role of medicinal chemists in optimizing such compounds cannot be overstated. By carefully modifying various functional groups and exploring different stereochemical configurations, chemists can fine-tune the properties of rac-(1R ,3S)- 2 , 2-dimeth yl - 3 -(5-methyl - 1 , 2 - ox az ol - 3 - y l ) cyc lo pro pan - 1 - am ine to maximize its therapeutic potential while minimizing adverse effects.

As research continues to uncover new applications for this compound , it is likely that additional derivatives will be synthesized and evaluated for their pharmacological properties . The combination of computational chemistry , high-throughput screening , and traditional synthetic methods will continue to drive innovation in this field .

The future prospects for rac-( 1 R , 3 S ) - 2 , 2-dim eth yl - 3 -(5-m eth yl - 1 , 2-o x az ol - 3-y l ) cyc lo pro pan - 1-am ine are exciting , with potential applications spanning multiple therapeutic areas . Its unique structural features make it a valuable tool for medicinal chemists seeking to develop novel therapeutics . As our understanding of biological systems grows , so too will our ability to harness this compound's potential for improving human health .

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